Banyu CPTP

Description

CPTP is a sphingolipid transfer protein belonging to the glycolipid transfer protein (GLTP) superfamily. It selectively transports ceramide-1-phosphate (C1P), a bioactive lipid involved in inflammation, autophagy, and cancer progression . Structurally, CPTP contains a conserved GLTP fold with unique α-helical regions (e.g., α-2 and α-6 helices) that mediate shallow membrane penetration during C1P uptake . CPTP localizes to the Golgi and plasma membrane, where it regulates sphingolipid homeostasis and signaling pathways such as PI3K/AKT, p53, and inflammasome activation . Overexpression of CPTP promotes cancer cell proliferation, migration, and metastasis in pancreatic, oral squamous cell carcinoma (OSCC), and other malignancies by suppressing tumor suppressors like p53 and enhancing PI4KA/AKT signaling .

Properties

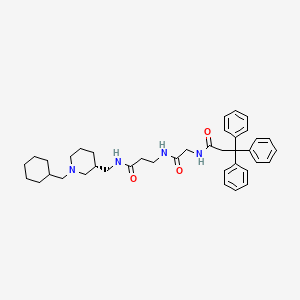

Molecular Formula |

C39H50N4O3 |

|---|---|

Molecular Weight |

622.8 g/mol |

IUPAC Name |

N-[2-[[3-[[(3R)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide |

InChI |

InChI=1S/C39H50N4O3/c44-36(41-27-32-16-13-25-43(30-32)29-31-14-5-1-6-15-31)23-24-40-38(46)28-42-37(45)26-39(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h2-4,7-12,17-22,31-32H,1,5-6,13-16,23-30H2,(H,40,46)(H,41,44)(H,42,45)/t32-/m1/s1 |

InChI Key |

VWBQUAMKHIBZSG-JGCGQSQUSA-N |

Isomeric SMILES |

C1CCC(CC1)CN2CCC[C@@H](C2)CNC(=O)CCNC(=O)CNC(=O)CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1CCC(CC1)CN2CCCC(C2)CNC(=O)CCNC(=O)CNC(=O)CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Synonyms |

2002uglycpd21 J-115311 N-(2-(3-((1-(cyclohexylmethyl)-3-piperidinyl)methylamino)-3-oxopropyl)amino-2-oxoethyl)-3,3,3-triphenylpropionamide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Banyu CPTP involves several steps. One common method includes the coupling of ethyl 3-aminopropionate with N-Boc-glycine using EDC and HOBt to form a protected dipeptide. After acidic Boc group cleavage, the N-deprotected dipeptide is acylated by 3,3,3-triphenylpropionic acid to produce an amide. Saponification of the ethyl ester group yields an acid, which is then coupled with ®-1-Boc-3-(aminomethyl)piperidine to afford another amide. This is followed by acidic N-Boc group cleavage and reductive condensation with cyclohexanecarboxaldehyde in the presence of NaBH(OAc)3 to furnish the final compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes the use of high-purity reagents and solvents to achieve the desired yield and purity. The final product is purified using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Banyu Carbon’s Photochemical CO₂ Removal

Banyu Carbon’s technology uses sunlight to drive CO₂ release from seawater, enabling atmospheric CO₂ reabsorption ( ).

Key Reactions:

-

Photochemical Reaction :

Sunlight activates photoacid molecules to release dissolved CO₂ from seawater. The liberated CO₂ is captured for storage or utilization.

-

Secondary Solar Energy Harvesting :

Excess sunlight not used for CO₂ release is converted to electricity via integrated photovoltaics.

Technical Data:

| Parameter | Value/Description | Source |

|---|---|---|

| Photoacid Stability | Stable under seawater conditions | |

| CO₂ Release Efficiency | ~80% (lab-scale) | |

| Energy Output | 0.5–1.2 kWh/m³ seawater processed |

Ceramide-1-Phosphate Transfer Protein (CPTP)

CPTP regulates sphingolipid metabolism by transferring ceramide-1-phosphate (C1P) between membranes ( ).

Key Biochemical Reactions:

-

C1P Transfer Mechanism :

CPTP binds C1P via its GLTP-fold domain, facilitating inter-membrane transport.

-

Phosphoinositide Regulation :

Phosphatidylinositol 4,5-bisphosphate (PI-(4,5)P₂) enhances CPTP activity by 3.5-fold compared to baseline, while phosphatidylserine (PS) increases affinity by 2-fold ( ).

Structural and Functional Data:

| Feature | Detail | Source |

|---|---|---|

| Di-arginine Motifs | Critical for PI-(4,5)P₂ interaction (α3-α4 loop) | |

| Membrane Affinity | (with PS) | |

| Biological Impact | Autophagy-dependent inflammasome activation |

Critical Analysis of Search Results:

-

Banyu Carbon ( ): Focuses on environmental applications of photochemistry, with no direct mention of CPTP.

-

CPTP ( ): A well-characterized protein unrelated to Banyu Carbon’s technology.

-

Discrepancy : The term "Banyu CPTP" likely conflates the company name (Banyu Carbon) with the unrelated CPTP protein.

Scientific Research Applications

Banyu CPTP has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study lipid transfer mechanisms.

Biology: Plays a role in cellular signaling and membrane dynamics.

Medicine: Potential therapeutic target for diseases related to lipid metabolism.

Industry: Used in the development of novel drug delivery systems and bioactive compounds.

Mechanism of Action

Banyu CPTP exerts its effects by mediating the intracellular transfer of ceramide-1-phosphate between organelle membranes and the cell membrane. This process involves the binding of this compound to a membrane, which promotes conformational changes that facilitate the uptake and release of ceramide-1-phosphate. The transfer cycle is restarted by the insertion of ceramide-1-phosphate into an acceptor membrane .

Comparison with Similar Compounds

Comparison with Similar Compounds and Proteins

CPTP vs. GLTP and ACD11 (GLTP Homologs)

CPTP shares structural homology with GLTP and ACD11 but exhibits distinct functional and regulatory properties:

Key Differences :

- CPTP uniquely responds to PI-(4,5)P₂, enhancing its membrane adsorption and C1P transfer activity .

- Unlike GLTP, CPTP and ACD11 bind phosphatidylserine (PS), though only CPTP’s activity is modulated by phosphoinositides .

- CPTP’s oncogenic role contrasts with ACD11’s association with programmed cell death in plants .

CPTP vs. Other Sphingolipid-Modulating Enzymes

CPTP differs from enzymes like ceramide synthase (CerS) and sphingosine kinase (SPHK) in mechanism and downstream effects:

Mechanistic Contrast :

- CPTP elevates intracellular C1P, promoting survival and metastasis, whereas CerS increases pro-apoptotic ceramide .

- SPHK-generated S1P activates STAT3, akin to CPTP’s AKT activation, but through distinct lipid mediators .

CPTP vs. Cyclopentyl-Triazolol-Pyrimidine (CPTP) P2Y12 Antagonists

Note: A separate compound, cyclopentyl-triazolol-pyrimidine (CPTP), is a P2Y12 receptor antagonist.

| Property | CPTP (Ceramide Transfer Protein) | CPTP (P2Y12 Antagonist) |

|---|---|---|

| Structure | α-helical lipid-binding protein | Synthetic triazolol-pyrimidine |

| Function | C1P transport, cancer progression | Antiplatelet activity |

| Clinical Use | Experimental cancer target | Preclinical anti-thrombotic agent |

Q & A

Q. How should researchers address ethical challenges in CPTP biosample utilization?

- Methodological Answer:

- Informed Consent: Adhere to CPTP’s governance framework, which prioritizes participant anonymity and data encryption .

- Material Transfer Agreements (MTAs): Coordinate with regional biobanks (e.g., Ontario Health Study) for sample access .

- Ethics Review: Submit protocols to institutional boards, emphasizing secondary data use and minimal re-identification risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.